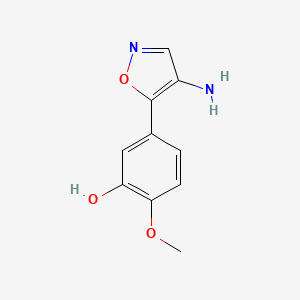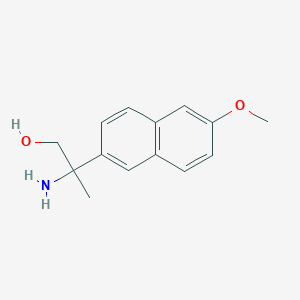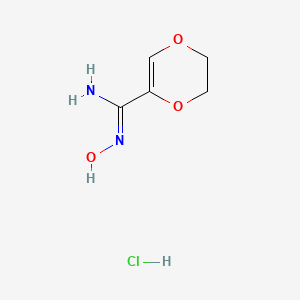
N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of hydroxylamine derivatives and dioxine intermediates. The reaction is carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride include:
- N-Hydroxy-1,2,4-oxadiazole-5-formamides
- Hydroxyurea derivatives
- Dioxine analogs
Uniqueness
What sets N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride apart from similar compounds is its unique chemical structure and the specific properties it imparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H9ClN2O3 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
N'-hydroxy-2,3-dihydro-1,4-dioxine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-5(7-8)4-3-9-1-2-10-4;/h3,8H,1-2H2,(H2,6,7);1H |
Clé InChI |
SVDQKMZFIFRNGI-UHFFFAOYSA-N |
SMILES isomérique |
C1COC(=CO1)/C(=N/O)/N.Cl |
SMILES canonique |
C1COC(=CO1)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


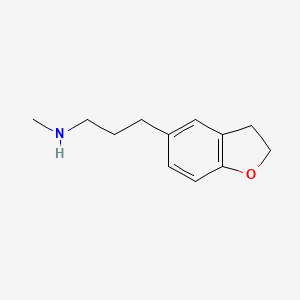

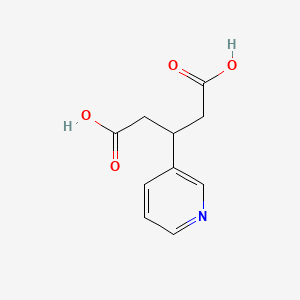

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
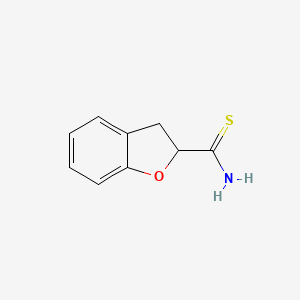
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
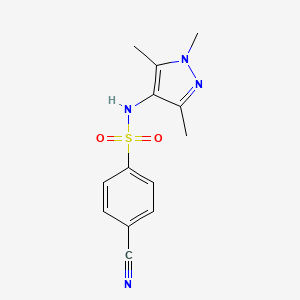
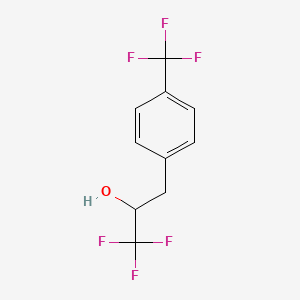
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
